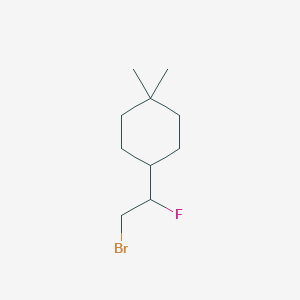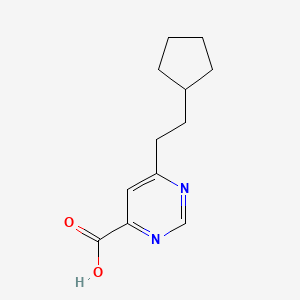![molecular formula C12H13BrO3 B14867361 1-(3-Bromophenyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B14867361.png)
1-(3-Bromophenyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromophenyl)-4-methyl-2,6,7-trioxabicyclo[222]octane is a bicyclic organic compound characterized by its unique structure, which includes a bromophenyl group and a trioxabicyclo[222]octane framework
Preparation Methods
The synthesis of 1-(3-Bromophenyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction, followed by functional group modifications. The reaction conditions typically include the use of a suitable diene and dienophile, with subsequent bromination and methylation steps . Industrial production methods may involve optimizing these reactions for higher yields and scalability, often using catalysts and controlled reaction environments to ensure consistency and efficiency .
Chemical Reactions Analysis
1-(3-Bromophenyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include a range of functionalized derivatives that can be further utilized in synthetic applications.
Scientific Research Applications
1-(3-Bromophenyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane has several scientific research applications:
Mechanism of Action
The mechanism by which 1-(3-Bromophenyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group allows for specific binding interactions, while the trioxabicyclo[2.2.2]octane framework provides structural rigidity and stability. These interactions can modulate various biological pathways, leading to the compound’s observed effects in different applications .
Comparison with Similar Compounds
1-(3-Bromophenyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane can be compared with other similar compounds, such as:
1,4-Diazabicyclo[2.2.2]octane (DABCO): Known for its use as a catalyst in organic synthesis, DABCO shares a similar bicyclic structure but differs in its functional groups and reactivity.
Bicyclo[2.2.2]octane derivatives: These compounds, including various carboxylates and amides, exhibit different reactivity and applications based on their specific substituents and functional groups.
The uniqueness of this compound lies in its combination of a bromophenyl group with a trioxabicyclo[2.2.2]octane framework, providing distinct chemical and biological properties that are not observed in other similar compounds.
Properties
Molecular Formula |
C12H13BrO3 |
|---|---|
Molecular Weight |
285.13 g/mol |
IUPAC Name |
1-(3-bromophenyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C12H13BrO3/c1-11-6-14-12(15-7-11,16-8-11)9-3-2-4-10(13)5-9/h2-5H,6-8H2,1H3 |
InChI Key |
HUURAVRILAZPFD-UHFFFAOYSA-N |
Canonical SMILES |
CC12COC(OC1)(OC2)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


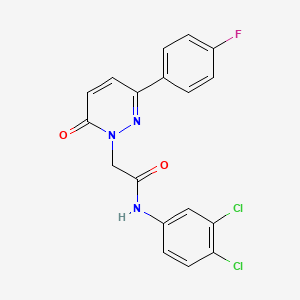
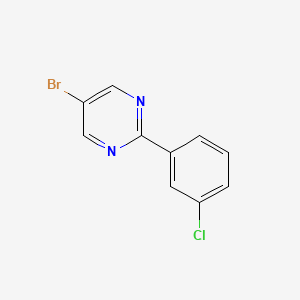

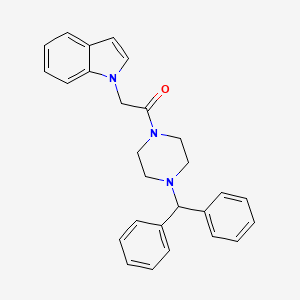
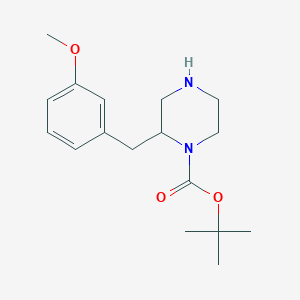
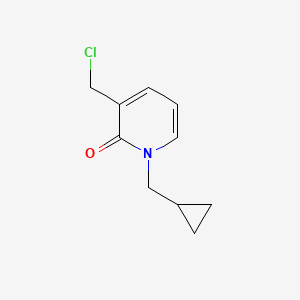
![7,8-dihydro-6H-[1,4]dioxepino[2,3-b]pyrazin-7-ol](/img/structure/B14867330.png)
![N-(3-chloro-4-methoxyphenyl)-2-(5-(4-fluorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B14867343.png)
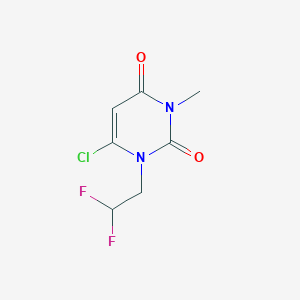
![(3-Acetyloxy-4-fluoro-6,8-dioxabicyclo[3.2.1]octan-2-yl) acetate](/img/structure/B14867347.png)
![N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B14867351.png)
